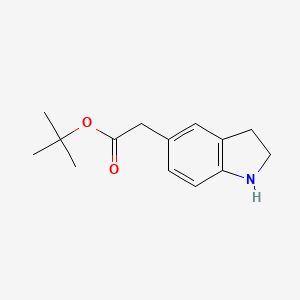![molecular formula C6H11ClFN3 B2862122 [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride CAS No. 1855911-38-4](/img/structure/B2862122.png)
[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a chemical compound that has gained significant attention in scientific research in recent years. It is a pyrazole derivative that has been synthesized and studied for its potential applications in various fields of research.
作用机制
The exact mechanism of action of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is not fully understood. However, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to selectively inhibit the reuptake of serotonin in the brain, leading to increased levels of serotonin and potential antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to decreased cell viability and proliferation. It has also been shown to increase serotonin levels in the brain, potentially leading to antidepressant effects.
实验室实验的优点和局限性
The advantages of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride for lab experiments include its potent antitumor activity, potential as an SSRI, and its ability to induce apoptosis and cell cycle arrest in cancer cells. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the study of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride. These include further studies to understand its mechanism of action, potential side effects, and toxicity. Additionally, it could be studied for its potential as a treatment for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, it could be further developed as a potential anticancer drug, either as a standalone treatment or in combination with other chemotherapeutic agents.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research in recent years. Its potential applications in various fields of research, including medicinal chemistry, neuroscience, and cancer research, make it an exciting area of study for the future. Further research is needed to fully understand its mechanism of action, potential side effects, and toxicity, but the potential benefits of this compound make it a promising candidate for further study.
合成方法
The synthesis of [1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves the reaction of 2-fluoroethylhydrazine with 3-acetyl-1H-pyrazole in the presence of hydrochloric acid. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
[1-(2-Fluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride has been studied for its potential applications in various fields of research such as medicinal chemistry, neuroscience, and cancer research. It has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. Additionally, it has been studied for its potential as a selective serotonin reuptake inhibitor (SSRI) and as a potential treatment for depression and anxiety disorders.
属性
IUPAC Name |
[1-(2-fluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN3.ClH/c7-2-4-10-3-1-6(5-8)9-10;/h1,3H,2,4-5,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRULPYXMZMTYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)CCF.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)
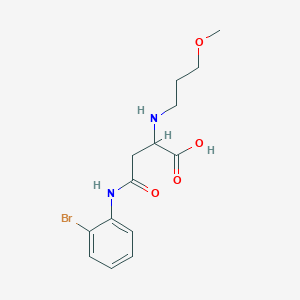
![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)
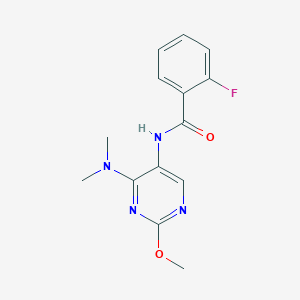
![2-[(Dimethyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2862045.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)
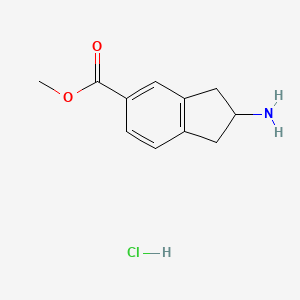
![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)
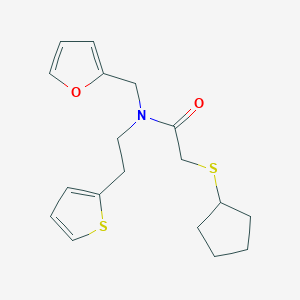
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2862054.png)
![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2862056.png)
![1-(1,2-dimethyl-1H-indol-3-yl)-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanone](/img/structure/B2862057.png)

